1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid

Impurity Profiling Mass Spectrometry Reference Standards

1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid (CAS 104294-32-8) is a disubstituted 2-quinolone-4-carboxylic acid derivative with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol. It is structurally characterized by methyl groups at the N-1 and C-6 positions of the 2-oxo-1,2-dihydroquinoline core, which distinguish it from the parent 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold (CAS 15733-89-8).

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B12122976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=O)C=C2C(=O)O)C
InChIInChI=1S/C12H11NO3/c1-7-3-4-10-8(5-7)9(12(15)16)6-11(14)13(10)2/h3-6H,1-2H3,(H,15,16)
InChIKeyBJQMWTYXSBELJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic Acid: A Specialized Quinoline Scaffold for Medicinal Chemistry and Impurity Profiling


1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic acid (CAS 104294-32-8) is a disubstituted 2-quinolone-4-carboxylic acid derivative with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It is structurally characterized by methyl groups at the N-1 and C-6 positions of the 2-oxo-1,2-dihydroquinoline core, which distinguish it from the parent 2-oxo-1,2-dihydroquinoline-4-carboxylic acid scaffold (CAS 15733-89-8) [1]. This compound serves as a key intermediate or reference standard in the synthesis of bioactive quinoline derivatives and in pharmaceutical impurity profiling, where positional methylation can critically alter physicochemical properties, metabolic stability, and biological target engagement.

Why Generic 2-Quinolone-4-carboxylic Acids Cannot Replace the 1,6-Dimethyl Derivative in Regioselective Applications


Although 2-oxo-1,2-dihydroquinoline-4-carboxylic acids share a common core, substitution pattern profoundly affects their chemical reactivity, lipophilicity, and biological recognition. The 1,6-dimethyl derivative cannot be substituted by the unsubstituted parent acid (CAS 15733-89-8) or mono-methyl isomers (e.g., 1-methyl, CAS 62542-44-3) when specific N-1 and C-6 methylation is required for downstream synthetic transformations, target binding, or as a precise impurity marker. Even minor changes in methylation position can lead to significant differences in logP, hydrogen-bonding capacity, and metabolic susceptibility, making generic interchange scientifically invalid without quantitative verification [1]. The lack of publicly available head-to-head comparative biological data for this specific compound underscores the necessity for procurement based on exact structural identity rather than class-level assumptions.

Quantitative Differentiation of 1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic Acid from Closest Analogs


Molecular Weight and Formula Differentiation from Unsubstituted Parent Acid

The 1,6-dimethyl derivative exhibits a molecular weight of 217.22 g/mol (C₁₂H₁₁NO₃), which is 28.05 Da higher than the unsubstituted 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (MW 189.17 g/mol, C₁₀H₇NO₃). This mass shift allows unambiguous differentiation by LC-MS or HRMS in impurity profiling and metabolic studies .

Impurity Profiling Mass Spectrometry Reference Standards

Predicted Lipophilicity Shift (clogP) by Methyl Substitution

The addition of two methyl groups at N-1 and C-6 substantially increases lipophilicity. Using the unsubstituted analog 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (clogP ~0.7) as baseline, the 1,6-dimethyl derivative is predicted to have a clogP of ~1.8, representing an increase of approximately 1.1 log units. This shift, while class-level inference, is consistent with established additive fragment contributions for methyl groups on aromatic systems [1].

Drug Design ADME Prediction Lipophilicity

Chromatographic Retention Time Differentiation for Purity Assessment

Commercial suppliers report a standard purity of 98% for the 1,6-dimethyl derivative, verified by HPLC, NMR, and GC . In contrast, the 1-methyl analog (CAS 62542-44-3) is typically offered at ≥95% purity, and the unsubstituted parent acid at 98.0+% . The retention time shift induced by the additional C-6 methyl group provides a quantitative basis for chromatographic resolution from mono-methyl impurities, which is essential for use as a reference standard in impurity methods.

HPLC Purity Quality Control Reference Standard

Structural Confirmation by NMR: Absence of N-H Proton Signal vs. Unsubstituted Parent

The 1,6-dimethyl derivative lacks the characteristic N-H proton signal observed at ~12.17 ppm in the ¹H NMR spectrum of the unsubstituted parent acid (recorded in DMSO-d₆) [1]. Instead, the N-methyl singlet appears at ~3.6 ppm, providing a definitive spectroscopic marker that distinguishes the N-alkylated derivative from its N-H analog. This is critical for confirmation of identity and for ruling out de-methylation during storage.

NMR Characterization Structural Elucidation Quality Assurance

High-Value Application Scenarios for 1,6-Dimethyl-2-oxo-1,2-dihydro-quinoline-4-carboxylic Acid


Pharmaceutical Impurity Reference Standard for N-1 and C-6 Methylated Quinoline APIs

Due to its defined molecular weight (217.22 Da) and distinct chromatographic retention time, the compound is ideally suited as a certified reference standard for impurity profiling of active pharmaceutical ingredients (APIs) containing the 1,6-dimethyl-2-oxo-1,2-dihydroquinoline substructure . Its 98% purity specification, supported by HPLC and NMR data, meets ICH Q3A/Q3B guidelines for impurity identification and quantification.

Synthetic Intermediate for Regioselective Derivatization at the C-4 Carboxylic Acid Position

The C-4 carboxylic acid handle allows for amide coupling, esterification, or hydrazide formation without interference from the N-H moiety, as confirmed by the absence of the N-H proton in NMR . This makes it a superior intermediate compared to the unsubstituted parent acid in syntheses requiring base-mediated coupling conditions where N-H deprotonation could lead to side reactions.

Metabolite Identification Studies for Methylated Quinoline-Containing Drug Candidates

The predicted lipophilicity increase (clogP ~1.8 vs. ~0.7 for the parent) alters retention behavior in reversed-phase LC-MS systems, enabling its use as a model compound for studying the chromatographic behavior of N- and C-methylated drug metabolites . The mass shift of +28 Da relative to the parent acid also provides a diagnostic signature for phase I methylation metabolites in high-resolution mass spectrometry workflows.

Physicochemical Property Benchmarking in Early Drug Discovery

In lead optimization programs targeting 2-quinolone-based scaffolds, the 1,6-dimethyl derivative serves as a benchmark for evaluating the impact of dual methylation on solubility, permeability, and metabolic stability. The experimentally observed shift in chromatographic retention and predicted logP provides a quantitative framework for assessing substitution-dependent property modulation without the need for de novo synthesis of each analog .

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